molecular formula C12H13ClFNO2 B2369801 N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide CAS No. 2361656-39-3

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide

Cat. No.: B2369801
CAS No.: 2361656-39-3
M. Wt: 257.69
InChI Key: HMRVLUQIEXQWGY-UHFFFAOYSA-N
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Description

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a hydroxypropyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 4-chloro-3-fluoroaniline, undergoes a reaction with an appropriate reagent to introduce the hydroxypropyl group.

    Hydroxypropylation: The intermediate is then reacted with an epoxide or a similar reagent to form the hydroxypropyl derivative.

    Amidation: The final step involves the reaction of the hydroxypropyl derivative with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and prop-2-enamide moieties can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide: shares structural similarities with other compounds containing chloro-fluorophenyl groups and hydroxypropyl chains.

    This compound: can be compared to compounds like N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]but-2-enamide and N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-ynamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-2-12(17)15-11(5-6-16)8-3-4-9(13)10(14)7-8/h2-4,7,11,16H,1,5-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRVLUQIEXQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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